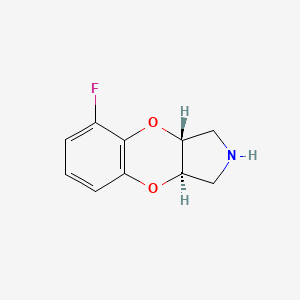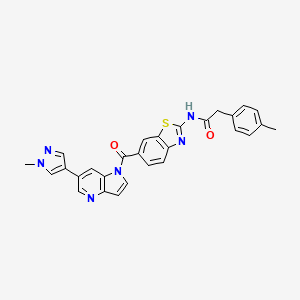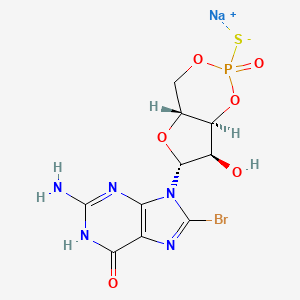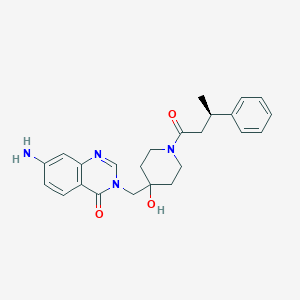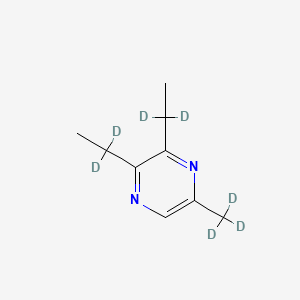
2,3-Diethyl-5-methylpyrazine-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diethyl-5-methylpyrazine-d7 is a deuterated analog of 2,3-Diethyl-5-methylpyrazine. It is a stable isotope-labeled compound, where deuterium atoms replace hydrogen atoms. This compound is primarily used in scientific research for tracing and quantitation purposes due to its unique isotopic labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethyl-5-methylpyrazine-d7 typically involves the deuteration of 2,3-Diethyl-5-methylpyrazine. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure complete deuteration. The product is then purified using techniques such as distillation or chromatography to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diethyl-5-methylpyrazine-d7 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where deuterium atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Corresponding pyrazine N-oxides.
Reduction: Deuterated pyrazine derivatives.
Substitution: Various substituted pyrazine compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3-Diethyl-5-methylpyrazine-d7 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the incorporation and distribution of pyrazine derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and excretion of pyrazine-based drugs.
Mecanismo De Acción
The mechanism of action of 2,3-Diethyl-5-methylpyrazine-d7 involves its incorporation into chemical or biological systems where it acts as a tracer. The deuterium atoms provide a distinct mass difference, allowing for precise quantitation using techniques such as mass spectrometry. This compound does not have a specific molecular target but is used to study the pathways and interactions of pyrazine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Diethyl-5-methylpyrazine: The non-deuterated analog, commonly used in flavor and fragrance studies.
2,5-Dimethylpyrazine: Another alkylpyrazine with similar applications in flavor research.
2,3-Diethyl-6-methylpyrazine: A structural isomer with different odor properties.
Uniqueness
2,3-Diethyl-5-methylpyrazine-d7 is unique due to its deuterium labeling, which provides advantages in tracing and quantitation studies. The presence of deuterium atoms allows for the differentiation of this compound from its non-deuterated analogs in complex mixtures, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C9H14N2 |
|---|---|
Peso molecular |
157.26 g/mol |
Nombre IUPAC |
2,3-bis(1,1-dideuterioethyl)-5-(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C9H14N2/c1-4-8-9(5-2)11-7(3)6-10-8/h6H,4-5H2,1-3H3/i3D3,4D2,5D2 |
Clave InChI |
PSINWXIDJYEXLO-AWIXXCAMSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=CN=C(C(=N1)C([2H])([2H])C)C([2H])([2H])C |
SMILES canónico |
CCC1=NC=C(N=C1CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


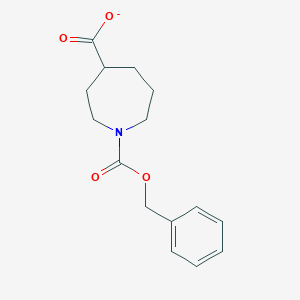
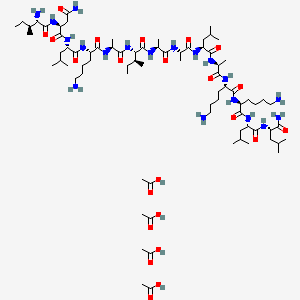
![6-Amino-3,24,28-trihydroxy-21-methoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione](/img/structure/B15136413.png)
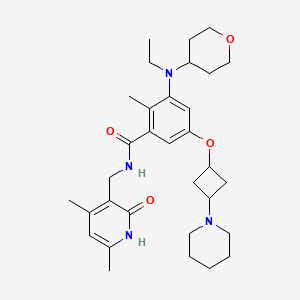
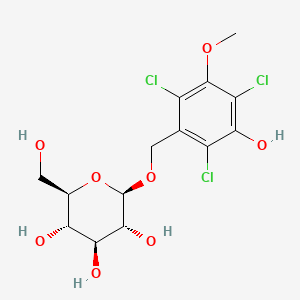
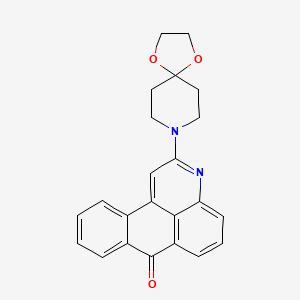
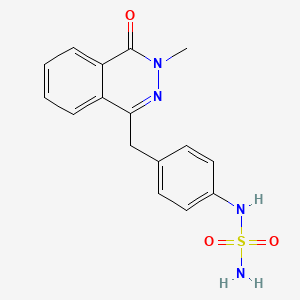
![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)

